Folic Acid Demonstrates Superior Thermal Stability Versus 5-Methyltetrahydrofolate in Food Matrices
In a direct comparative study of thermal stability across multiple liquid food matrices (milk, soymilk, starch-water, and water), folic acid exhibited markedly lower degradation compared to 5-methyltetrahydrofolate (5-MTHF) under both boiling and autoclaving conditions [1]. This differential stability is critical for industrial applications involving thermal processing.
| Evidence Dimension | Thermal degradation loss during processing |
|---|---|
| Target Compound Data | Approximately 17% loss in folic acid |
| Comparator Or Baseline | 5-Methyltetrahydrofolate (5-MTHF): approximately 70% loss |
| Quantified Difference | 4.1-fold higher loss for 5-MTHF relative to folic acid |
| Conditions | Boiling and autoclaving in milk, soymilk, starch-water, and water matrices; multiple heating time intervals |
Why This Matters
For food fortification and nutraceutical manufacturing involving thermal processing, folic acid provides substantially higher post-processing retention, ensuring more predictable final dosage and reduced overage requirements.
- [1] Shrestha AK, Torley P, Forissier PE. Investigation on the Thermal Stability of Folic Acid and 5-Methyltetrahydrofolic Acid. J Food Sci Technol Nepal. 2009;5:27-37. View Source
